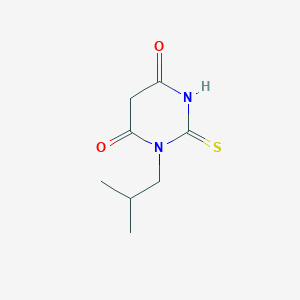

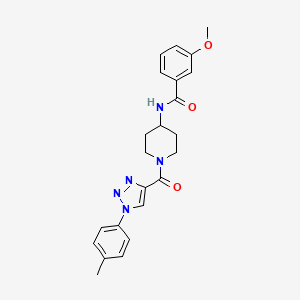

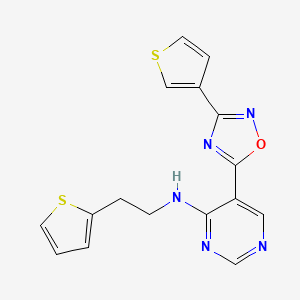

![molecular formula C22H16BrNO4 B2416833 Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate CAS No. 476326-63-3](/img/structure/B2416833.png)

Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate, also known as BRD 7389, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for a specific target protein, making it an attractive candidate for drug development.

Applications De Recherche Scientifique

Structural Analysis and Comparison

The structural characteristics of compounds similar to Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate have been a subject of interest. For instance, the structure of 4-Bromophenyl benzoate (4BPBA) was analyzed and compared to phenyl benzoate and 4-methylphenyl benzoate. This study revealed variations in bond parameters and dihedral angles between phenyl and benzoyl rings, offering insights into the molecular configurations of related compounds (Gowda et al., 2008).

Synthesis and Optimization

Research has been conducted on the synthesis of related compounds. For example, Methyl 4-(bromomethyl)benzoate was synthesized through a reaction involving methyl 4-methylbenzoate, exploring optimal conditions for high yield production (Bi Yun-mei, 2012). Another study focused on the synthesis of Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which is crucial for the total synthesis of bisbibenzyls, a series of natural products with various biological activities (Lou Hong-xiang, 2012).

Applications in Polymerization

Methyl-4-[bis(4-bromophenyl)amino]benzoate cation radical salts were found to be effective initiators for the polymerization of cyclohexene oxide. This study highlights the compound's potential in polymer synthesis and its behavior under various conditions (Abu-Abdoun & Ledwith, 2007).

Biodegradation Studies

In the context of biodegradation, research on the anaerobic metabolism of related compounds like cresols has been conducted. These studies provide insights into the microbial degradation pathways and the formation of intermediates like benzoyl-CoA, which are relevant to understanding the environmental fate of related chemical structures (Rudolphi et al., 2004).

Crystal Engineering

In crystal engineering, compounds such as Methyl 2-(carbazol-9-yl)benzoate have been used to study phase transitions in high-Z′ structures, providing valuable data on crystallographic behaviors under different conditions (Johnstone et al., 2010).

Propriétés

IUPAC Name |

methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrNO4/c1-28-22(27)16-9-7-15(8-10-16)21(26)24-19-12-11-17(23)13-18(19)20(25)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNRRCSLBXXFAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

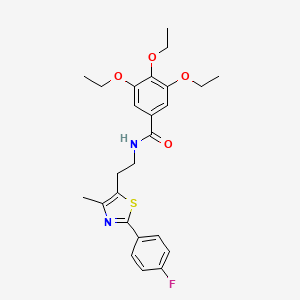

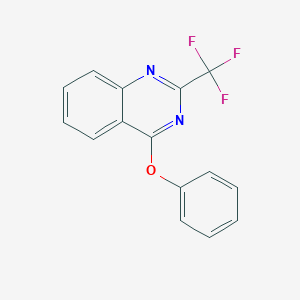

![N-(3,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2416756.png)

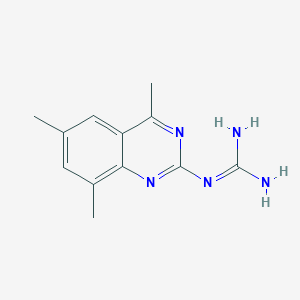

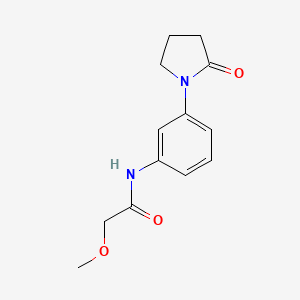

![2-Chloro-1-[2-[2-(dimethylamino)pyrimidin-4-yl]morpholin-4-yl]propan-1-one](/img/structure/B2416757.png)

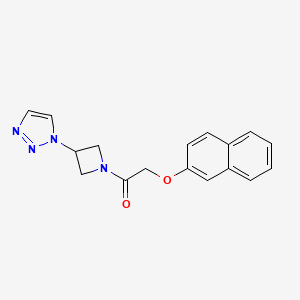

![N-(2,5-dimethylphenyl)-N'-[3-(1H-indol-2-yl)phenyl]urea](/img/structure/B2416762.png)

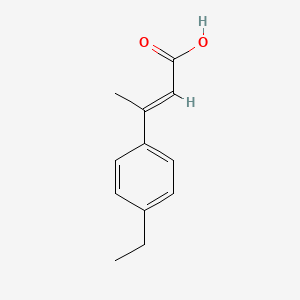

![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2416765.png)